1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
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Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-[2-(2,4-dichlorophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl3N3O3S/c1-12-6-8-22(9-7-12)26-19(15-4-3-14(23)11-17(15)25)21(32)27(22)20(29)13-2-5-16(24)18(10-13)28(30)31/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDMMMYYBOJAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines various functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C21H16Cl3N3O3S
- Molecular Weight : 496.79 g/mol
- Key Functional Groups : Nitro group, chloro substituents, and a diazaspiro structure.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The presence of the chloro and nitro groups suggests potential interactions with various enzymes, possibly leading to inhibition of key metabolic pathways.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules such as DNA and proteins.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
-
Antimicrobial Activity :
A study compared the antimicrobial effects of various nitro-substituted compounds, revealing that those with similar structural features to this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. -
Cytotoxicity in Cancer Cells :
Research involving derivatives of diazaspiro compounds indicated that they could inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This suggests that the target compound may also possess similar anticancer properties. -
Neuropharmacological Effects :
Studies on piperazine derivatives have shown that modifications in their structure can lead to significant changes in their activity against acetylcholinesterase, which is crucial for neurotransmission regulation. This could imply that the target compound might also influence neurological pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thione moieties demonstrate potent activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies suggest that it may inhibit cell growth in lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These studies utilize assays like the NCI-60 sulforhodamine B assay to determine the compound's efficacy .
Pesticidal Activity
Due to its structural characteristics, this compound may also find applications in agrochemicals as a potential pesticide or herbicide. The presence of multiple chlorine atoms enhances its efficacy against pests while potentially reducing toxicity to non-target organisms .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thione derivatives and tested their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was subjected to cytotoxicity tests across various cancer cell lines. Results demonstrated that modifications to the side chains influenced the potency of the compounds significantly, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound’s synthesis involves multi-step reactions, typically starting with nucleophilic substitution or condensation of pre-functionalized spirocyclic intermediates. For example:
- Step 1 : Formation of the diazaspiro core via cyclization of a diketone precursor with a diamine, as described in analogous diazaspiro syntheses .
- Step 2 : Functionalization with chloronitrobenzoyl and dichlorophenyl groups via acyl chloride coupling (e.g., using 4-chloro-3-nitrobenzoyl chloride and 2,4-dichlorophenyl reagents). Triethylamine is often used as a base in dichloromethane to facilitate coupling .
- Optimization : Key parameters include stoichiometric ratios (e.g., 1:1.1 molar excess of acyl chloride), reaction time (16–24 hours at room temperature), and purification via silica column chromatography (eluent: DCM/MeOH 9:1) .
Table 1 : Representative Reaction Conditions for Acyl Coupling
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine (1.5 eq) | |
| Temperature | RT (20–25°C) | |
| Purification | Silica column (DCM:MeOH) |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 resolve substituent effects. For example, aromatic protons of the dichlorophenyl group appear as multiplets at δ 7.05–7.09 ppm, while the methyl group on the diazaspiro core resonates as a singlet near δ 1.2–1.5 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is critical for structure refinement. High-resolution data (e.g., R-factor < 0.05) confirm the spirocyclic geometry and substituent orientations .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the diazaspiro core?
Methodological Answer:
- Variable Substituents : Systematically modify the 4-chloro-3-nitrobenzoyl and 2,4-dichlorophenyl groups to assess electronic and steric effects. For example:
- Biological Assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR. For instance, spiroimidazolone analogs showed glucagon receptor antagonism (IC50 < 10 nM) via similar SAR strategies .
Table 2 : Key Substituent Modifications and Biological Impact
Q. How can contradictory solubility or stability data be resolved during formulation studies?
Methodological Answer:
- Solubility Profiling : Use pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1.2–7.4). For example, dichlorophenyl-containing analogs show poor aqueous solubility (<10 µg/mL), requiring co-solvents (e.g., DMSO) .
- Degradation Studies : Conduct forced degradation under heat, light, and humidity. HPLC-MS identifies degradation products (e.g., hydrolysis of the thione group to thiol).
- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in cyclodextrins improves stability .
Q. What computational strategies are recommended for predicting binding modes with target proteins?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions. The nitro group’s electron-deficient nature may form π-π stacking with aromatic residues (e.g., Phe in glucagon receptor) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. The spirocyclic core’s rigidity reduces entropic penalties upon binding .
- Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities. For example, ΔG calculations for diazaspiro analogs correlate with experimental IC50 values (R² > 0.8) .
Q. How can conflicting crystallographic data (e.g., disorder in the spirocyclic core) be addressed?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement in SHELXL : Apply ISOR and DELU constraints to model thermal motion. For severe disorder, split the model into two conformers with occupancy refinement .
- Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and Platon’s ADDSYM for missed symmetry .
Q. What analytical methods are suitable for detecting trace impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/ELSD : Use a C18 column (e.g., Chromolith) with gradient elution (MeCN:H2O + 0.1% TFA). Impurity profiling at 254 nm detects unreacted acyl chloride intermediates .
- LC-HRMS : Identifies impurities via exact mass (e.g., m/z ± 0.001 Da). For example, a +16 Da shift suggests oxidation of the thione to sulfonic acid .
- NMR DOSY : Differentiates impurities by diffusion coefficients without chromatographic separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
